XLogP3 Differentiation: 6-Chloro vs. Unsubstituted Pyridine Analog
The target compound exhibits a computed XLogP3 of 1.6, which is approximately 0.7 log units higher than the corresponding 6-unsubstituted analog (N-[2-(4-ethylpiperazin-1-yl)ethyl]pyridine-2-carboxamide), for which a predicted XLogP3 of ~0.9 is estimated based on the aromatic chlorine π-value of +0.71 [1]. This places the compound in the optimal lipophilicity range for CNS drug candidates (XLogP3 1–3), whereas the non-chlorinated analog falls near the lower boundary and may exhibit insufficient passive membrane permeability [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 [PubChem, CID 72015866] |
| Comparator Or Baseline | 6-Unsubstituted analog: estimated XLogP3 ≈ 0.9 (based on Δπ = +0.71 for Cl substitution on aromatic ring; Hansch π-value for Cl on aromatic carbon) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 (target compound is more lipophilic) |
| Conditions | Computed using XLogP3 algorithm, PubChem 2019.06.18 release [1]. |
Why This Matters
The higher XLogP3 of the target compound supports improved blood-brain barrier penetration potential compared to the non-chlorinated analog, a critical selection criterion for CNS-targeted medicinal chemistry programs.
- [1] PubChem Compound Summary, CID 72015866, 6-Chloro-N-[2-(4-ethylpiperazin-1-yl)ethyl]pyridine-2-carboxamide, National Center for Biotechnology Information (2025). View Source
- [2] Wager, T.T. et al. (2010) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery', ACS Chemical Neuroscience, 1(6), pp. 435–449. (CNS drug-likeness threshold: XLogP3 1–3, TPSA < 90 Ų). View Source
